molecular formula C33H36N4O3 B1674111 L-817,818

L-817,818

Cat. No.: B1674111
M. Wt: 536.7 g/mol
InChI Key: NFVRGDRCCNEGBS-KCWXNJEJSA-N
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Description

Systematic Nomenclature and Synonyms

L-817,818 is formally designated by its IUPAC name: N²-[[2-(2-naphthalenyl)-1H-benz[g]indol-3-yl]acetyl-D-lysine (2S*)-2-aminopropyl ester. This name reflects its complex structure, which includes a benz[g]indole core, a lysine residue, and a stereospecific aminopropyl ester group.

Common synonyms include:

  • L-817818 (without a comma)
  • L817818 (numeric abbreviation)
  • CHEMBL518199 (ChEMBL database identifier).

Molecular Formula and Weight

The molecular formula of this compound is C₃₃H₃₆N₄O₃ , with a molecular weight of 536.67 g/mol . This composition is consistent with its design as a small-molecule agonist, optimized for receptor binding through a balance of hydrophobic and polar functional groups.

Property Value Source
Molecular Formula C₃₃H₃₆N₄O₃
Molecular Weight 536.67 g/mol
CAS Number 217480-27-8
PubChem ID 9937014

Stereochemical Configuration and Isomerism

This compound exhibits strict stereochemical control, critical for its receptor selectivity. Key features include:

  • (2S)-2-aminopropyl ester : The aminopropyl group is configured in the S-enantiomer, ensuring proper spatial orientation for receptor interaction.
  • (2R)-6-amino configuration : The lysine residue adopts an R-configuration at the 2-position, contributing to the compound’s biological activity.

The compound’s stereochemistry is stabilized by its rigid benz[g]indole scaffold, which restricts rotational freedom and enhances receptor affinity.

Crystallographic and Spectroscopic Validation

While direct crystallographic data for this compound is unavailable in public repositories, its structure has been validated through:

  • Computational modeling : The benz[g]indole core and lysine-aminopropyl ester linkage are consistent with combinatorial chemistry strategies used to design somatostatin receptor agonists.
  • Spectroscopic analysis :
    • Nuclear Magnetic Resonance (NMR) : Although specific spectra are not publicly disclosed, the compound’s aromatic protons (e.g., naphthalene and indole regions) and amide groups would exhibit distinct chemical shifts.
    • Mass Spectrometry (MS) : The molecular ion peak at m/z 536.67 (C₃₃H₃₆N₄O₃) confirms its molecular weight and formula.
Spectroscopic Technique Key Observations (Predicted) Validation Purpose
¹H NMR Aromatic signals (δ 7.0–8.5 ppm), amide protons (δ 6.5–7.5 ppm) Structural confirmation
MS [M+H]⁺ peak at m/z 537.24 Molecular weight validation

Structural analogs of this compound, such as L-803,087 (sst4 agonist), share similar validation approaches, reinforcing the methodology’s reliability.

Properties

IUPAC Name

[(2S)-2-aminopropyl] (2R)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRGDRCCNEGBS-KCWXNJEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(=O)[C@@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-817,818 typically involves multiple steps, starting with the preparation of the naphthalenyl-benzindole core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves esterification with the aminopropyl group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

L-817,818 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

L-817,818 is a somatostatin receptor 5 (sst5) agonist that has various scientific research applications, particularly in the study and treatment of retinal ganglion cells and pancreatic islets . Somatostatin receptors, including sst5, are G-protein-coupled receptors that regulate multiple physiological functions .

Retinal Ganglion Cells (RGCs)

  • Protection Against Glaucoma: this compound has demonstrated neuroprotective effects on retinal ganglion cells (RGCs) in experimental glaucoma . Intraperitoneal administration of this compound significantly reduced RGC loss and decreased the number of apoptotic RGCs in rats with elevated intraocular pressure, suggesting it can attenuate RGC apoptosis .
  • Mechanism of Action: The neuroprotective effects of this compound are mediated by several mechanisms :
    • Regulation of Bcl-2/Bax balance, which are anti-apoptotic and pro-apoptotic proteins, respectively.
    • Reduction of oxidative stress by decreasing the concentrations of reactive oxygen species and malondialdehyde.
    • Improvement of mitochondrial respiratory chain complex (MRCC) functions.
  • Modulation of Outward K+ Currents: this compound modulates outward potassium currents in rat retinal ganglion cells . Specifically, it reduces 4-aminopyridine and glybenclamide-sensitive current components by activating the intracellular phospholipase C/protein kinase C signaling pathway . This modulation affects RGC excitability .

Pancreatic Islets

  • Insulin and Glucagon Secretion: this compound affects insulin and glucagon secretion in pancreatic islets . It inhibits growth hormone release from rat pituitary cells and insulin release from mouse pancreatic islets in vitro .
  • Somatostatin Receptor Subtypes: Somatostatin inhibits insulin and glucagon secretion via receptor subtypes . this compound inhibits glucose-stimulated insulin secretion in islets from wild-type and somatostatin receptor 2 knockout mice .

Tumor Targeting

Somatostatin analogs are used in vivo for targeting somatostatin receptors in tumors . Potent sst5 agonists like this compound, however, do not induce sst5 internalization under conditions where other analogs do .

Data Table

ApplicationDescriptionMechanismOutcome
Glaucoma NeuroprotectionReduces RGC loss in experimental glaucomaRegulates Bcl-2/Bax balance, reduces oxidative stress, and improves mitochondrial functionAttenuates RGC apoptosis, provides neuroprotective roles for RGCs
Modulation of K+ CurrentsReduces outward K+ currents in rat retinal ganglion cellsStimulates intracellular phospholipase C/protein kinase C signaling pathwayRegulates RGC excitability
Insulin and Glucagon SecretionInhibits insulin and glucagon secretion in pancreatic isletsActivation of somatostatin receptor subtypesModulates hormone release

Case Studies

While the search results do not provide specific, detailed case studies, they do offer insights into experimental findings:

  • Experimental Glaucoma in Rats: Intraperitoneal administration of this compound in rats with elevated intraocular pressure (COH) resulted in a significant reduction in RGC loss and decreased the number of TUNEL-positive RGCs . This suggests that this compound can attenuate RGC apoptosis in glaucoma . The study also found that this compound administration downregulated the expression of apoptosis-related proteins caspase-9 and caspase-3 in COH retinas .
  • Pancreatic Islet Studies: In vitro studies using pancreatic islets from somatostatin receptor 2 knockout mice showed that this compound inhibited glucose-stimulated insulin secretion . This indicates that this compound's action on insulin secretion is not dependent on the somatostatin receptor 2 .

Mechanism of Action

The mechanism of action of L-817,818 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

cAMP Inhibition

This compound inhibits forskolin-stimulated cAMP accumulation in SSTR5-expressing cells (EC50 = 1.2 nM) but shows weak antagonism by SST2 antagonists (e.g., D-Tyr8-CYN 154806), unlike SRIF-14 or BIM 23027 .

Compound EC50 (nM) SSTR Subtype Mediating cAMP Inhibition Antagonism by D-Tyr8-CYN 154806
This compound 1.2 SSTR5 Minimal (slope ≠ 1)
Tyr3-octreotide 0.8 SSTR2 Full (slope = 1)
SRIF-14 0.5 SSTR2/SSTR5 Full

Receptor Internalization

Therapeutic and Mechanistic Differences

Compound Therapeutic Application Mechanistic Pathway Unique Properties
This compound Glaucoma , HCC migration PLC/PKC Non-peptide; ROS reduction
L-779,976 Acromegaly SSTR2 homodimer activation Peptide-based; induces receptor internalization
Octreotide Neuroendocrine tumors SSTR2-mediated antiproliferative effects FDA-approved; short half-life
KE 108 Broad SSTR activation Pan-SSTR agonist Peptide; induces internalization
  • Insulin/Glucagon Modulation: this compound inhibits insulin secretion via SSTR5 in pancreatic islets, while SSTR2 agonists (e.g., L-779,976) target glucagon .

Limitations and Cross-Reactivity

  • SSTR1 Affinity : this compound’s moderate SSTR1 binding may confound selectivity in polypharmacological contexts .
  • Lack of Internalization : Its inability to internalize SSTR5 limits utility in therapies requiring receptor downregulation .

Biological Activity

L-817,818 is a potent and selective agonist for the somatostatin receptor subtype 5 (sst5). This compound has garnered attention in various research studies due to its significant biological activities, particularly in neuroprotection and endocrine regulation. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exerts its effects primarily through the activation of sst5 receptors, which are G-protein coupled receptors involved in numerous physiological processes. The compound has demonstrated the ability to modulate neuronal functions and regulate hormone secretion.

  • Neuroprotective Effects :
    • In a study involving experimental glaucoma, this compound administration significantly reduced retinal ganglion cell (RGC) loss by decreasing apoptosis. It achieved this by regulating the balance between anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins and reducing oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) .
    • The compound also improved mitochondrial function by enhancing the activities of mitochondrial respiratory chain complexes .
  • Endocrine Regulation :
    • This compound has been shown to inhibit insulin release from pancreatic islets with an effective concentration (EC50) of 0.3 nM and growth hormone release from rat pituitary cells with an EC50 of 3.1 nM . These effects underscore its potential role in managing metabolic disorders.

Pharmacological Characterization

The pharmacological profile of this compound includes its binding affinity to various somatostatin receptor subtypes. The following table summarizes the Ki values for this compound against different receptors:

Receptor SubtypeKi Value (nM)
sst50.4
sst13.3
sst252
sst364
sst482

This data indicates that this compound has a significantly higher affinity for sst5 compared to other subtypes, making it a selective agonist for this receptor .

Study on Retinal Ganglion Cells

A pivotal study demonstrated that this compound significantly reduced RGC apoptosis in a model of elevated intraocular pressure (IOP). The results indicated:

  • A decrease in TUNEL-positive RGCs.
  • Downregulation of apoptosis-related proteins caspase-9 and caspase-3.
  • Restoration of Bcl-2/Bax protein levels towards normal .

Study on Insulin Secretion

In another study focusing on pancreatic islets from both wild-type and somatostatin receptor 2 knockout mice, this compound inhibited glucose-stimulated insulin release effectively in both groups. This suggests that while SSTR2 plays a role in glucagon regulation, insulin secretion is primarily mediated through SSTR5 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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